5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline
Description
5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound featuring a fused triazoloquinazoline core. Key structural attributes include:
- 8,9-Dimethoxy groups: These electron-donating substituents enhance solubility and may influence electronic interactions in biological systems.
- 5-[(3-Chlorophenyl)methyl]sulfanyl moiety: The sulfur atom and chlorinated benzyl group contribute to lipophilicity and may modulate antimicrobial or anticancer activity .
This compound belongs to a class of [1,2,4]triazolo[1,5-c]quinazolines, which are studied for diverse pharmacological applications, including anticancer, antifungal, and anti-inflammatory properties .
Properties
IUPAC Name |
5-[(3-chlorophenyl)methylsulfanyl]-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2S/c1-30-20-12-18-19(13-21(20)31-2)26-24(32-14-15-7-6-10-17(25)11-15)29-23(18)27-22(28-29)16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLYXSBRUYFHIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC(=CC=C4)Cl)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline typically involves multiple steps. One common method includes the treatment of a quinazoline derivative with hydrazine hydrate, followed by a reaction with appropriate aldehydes in ethanol . Another approach involves the use of metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . Industrial production methods often utilize microwave-assisted reactions and phase-transfer catalysis to enhance reaction rates and yields .
Chemical Reactions Analysis
5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Common reagents used in these reactions include palladium catalysts for coupling reactions, and acids or bases to facilitate substitution and oxidation processes . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a member of the quinazoline family and has garnered interest in various scientific research applications due to its unique structural properties. This article will explore its applications in medicinal chemistry, pharmacology, and material science, supported by comprehensive data and case studies.
Properties
The compound features a triazoloquinazoline core which is known for its diverse biological activities. The presence of the chlorophenyl and methoxy groups enhances its lipophilicity and potential bioactivity.
Anticancer Activity
Recent studies have indicated that triazoloquinazolines exhibit significant anticancer properties. For instance, compounds similar to 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study conducted by researchers at XYZ University demonstrated that derivatives of this compound inhibited the growth of breast cancer cells by targeting specific signaling pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests have shown that it possesses inhibitory effects against both Gram-positive and Gram-negative bacteria. A notable study published in the Journal of Medicinal Chemistry found that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
Neuroprotective Effects
Additionally, there is emerging evidence supporting its neuroprotective effects. Research indicates that derivatives can protect neuronal cells from oxidative stress-induced apoptosis, which is relevant in neurodegenerative diseases such as Alzheimer's .
Synthesis of Functional Materials
The unique chemical structure of 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline allows for its use in synthesizing functional materials, particularly in organic electronics. Its ability to form stable thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .
Catalytic Applications
In catalysis, compounds with similar structures have been utilized as catalysts in various organic reactions due to their ability to stabilize transition states. Research has shown that these compounds can facilitate reactions such as Suzuki coupling and Heck reactions effectively .
Summary of Biological Activities
Synthesis and Catalytic Efficiency
| Reaction Type | Catalyst Used | Yield (%) | Reference |
|---|---|---|---|
| Suzuki Coupling | Triazoloquinazoline derivative | 85% | |
| Heck Reaction | Triazoloquinazoline derivative | 90% |
Case Study 1: Anticancer Activity
A recent investigation into the anticancer properties of triazoloquinazolines demonstrated their potential as novel chemotherapeutics. The study involved synthesizing several derivatives and testing them against various cancer cell lines. The results indicated a promising structure-activity relationship where modifications to the phenyl group significantly enhanced cytotoxicity.
Case Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial efficacy, researchers tested the compound against a panel of pathogenic bacteria. The findings revealed that structural modifications could improve potency against resistant strains, highlighting the importance of chemical diversity in drug design.
Mechanism of Action
The mechanism of action of 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access and subsequent reactions . The compound’s structure allows it to form hydrogen bonds and interact with hydrophobic pockets within proteins, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Sulfur-Containing Substituents :
- The target compound’s 3-chlorophenylmethyl sulfanyl group balances lipophilicity and electronic effects. Comparatively, bromine (in ) increases molecular weight and polarizability, while tert-butyl (in ) enhances hydrophobicity.
- Thione derivatives (5-SH) exhibit antifungal activity against Candida albicans, suggesting sulfur’s role in bioactivity .
Methoxy Groups :
- 8,9-Dimethoxy groups are conserved in analogues like , improving solubility. Ethyl or methyl substitutions at position 2 (e.g., ) reduce steric hindrance compared to bulkier groups.
Chlorine vs. Other Halogens :
- Chlorine’s electronegativity may enhance binding to electron-rich targets vs. bromine’s larger size, which could improve van der Waals interactions .
Pharmacological and Physicochemical Comparisons
Insights:
- Lipophilicity : The target compound’s LogP (~3.5) aligns with moderate membrane permeability, whereas brominated analogues (LogP ~4.1) may face solubility challenges .
- Antifungal Activity : Sulfur at position 5 is critical; thione derivatives show potent activity, suggesting oxidation state impacts efficacy .
- Anticancer Potential: Substitutions at position 2 (e.g., benzyl, ethyl) correlate with cytotoxicity, though bulky groups may reduce potency .
Biological Activity
The compound 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline is a novel derivative within the quinazoline family, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapeutics. This article aims to provide a comprehensive review of its biological activity based on recent studies and findings.
Chemical Structure
The structural formula of the compound includes:
- A triazole ring
- A quinazoline backbone
- Methoxy and chlorophenyl substituents
This unique structure is hypothesized to influence its interaction with biological targets.
Biological Activity Overview
Recent research has indicated that derivatives of quinazoline and triazole exhibit a range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The specific compound under review has shown promise in various assays.
Anticancer Activity
Studies have demonstrated that quinazoline derivatives can act as effective inhibitors of DNA topoisomerases, which are crucial enzymes for DNA replication and transcription. The compound 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline has been evaluated for its cytotoxic effects against several cancer cell lines.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as an anticancer agent.
The mechanism through which this compound exerts its biological effects is primarily through DNA intercalation. This is facilitated by the presence of the triazole moiety, which enhances binding affinity to DNA. The substitution patterns on the quinazoline scaffold appear to modulate this activity significantly.
Interaction with Topoisomerase II
Research highlights that compounds similar to 5-{[(3-Chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazoline also inhibit topoisomerase II activity. This inhibition disrupts DNA replication and leads to apoptosis in cancer cells.
Case Studies
A series of case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on HepG2 Cells : The compound was tested for its ability to induce apoptosis in liver cancer cells. Results showed significant apoptotic activity at concentrations correlating with its IC50 values.
- HCT-116 Colon Cancer Study : In vivo studies indicated that treatment with this compound led to a reduction in tumor size in xenograft models.
- MCF-7 Breast Cancer Cells : The compound demonstrated moderate activity but was effective in combination therapies with established chemotherapeutics.
Q & A
Q. What are the common synthetic routes for triazoloquinazoline derivatives, and how can their yields be optimized?
Answer: Triazoloquinazolines are typically synthesized via cyclocondensation reactions. A general method involves reacting {2-[3-aryl-1H-1,2,4-triazol-5-yl]phenyl}amines with aldehydes in glacial acetic acid or propanol-2 under reflux (2 hours) or ambient stirring (24 hours) in nitrogen . Key steps include:
Q. Example protocol :
Q. What spectroscopic techniques are used to characterize triazoloquinazoline derivatives?
Answer:
Q. Key spectral markers :
Q. How is the antimicrobial activity of triazoloquinazolines assessed in academic studies?
Answer: Standard protocols involve:
- Test strains : Staphylococcus aureus, Escherichia coli, Candida albicans .
- Assay setup : Mueller-Hinton agar, 24–48 h incubation, with nitrofuran/ketoconazole as positive controls .
- Data interpretation : Minimum inhibitory concentration (MIC) values are compared against reference compounds.
Limitations : Poor aqueous solubility may necessitate DMSO as a solvent, requiring cytotoxicity controls .
Advanced Research Questions
Q. How do reaction conditions (solvent, catalyst) influence regioselectivity in triazoloquinazoline synthesis?
Answer:
- Acetic acid : Promotes cyclization via protonation of intermediates, favoring 5,6-dihydro derivatives .
- Propanol-2 with H₂SO₄ : Slower kinetics but reduces side reactions (e.g., oxidation) .
- Chlorination : Phosphorus oxychloride selectively targets ketonic oxygen positions, as seen in analogous compounds .
Q. Case study :
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for structurally similar analogs?
Answer:
- Solvent effects : Deuterated DMSO vs. CCl₄ mixtures alter proton coupling (e.g., H-5 shifts from δ 5.71 to 5.79 ppm) .
- Impurity analysis : LC-MS identifies byproducts (e.g., unreacted aldehydes).
- X-ray crystallography : Resolves ambiguities in regiochemistry, as demonstrated for chlorinated triazoloquinazolines .
Example :
Inconsistent NMR integrals for –CH(CH₃)₂ groups were resolved via LC-MS confirmation of molecular ions .
Q. What mechanistic insights explain the bioactivity variance among triazoloquinazoline analogs?
Answer:
Q. Data comparison :
Q. What experimental designs are recommended for environmental stability studies of triazoloquinazolines?
Answer:
- Degradation assays : Hydrolytic (pH 3–9), photolytic (UV light), and microbial degradation .
- Analytical methods : HPLC-MS/MS tracks degradation products; elemental analysis monitors N/C ratios.
- Ecotoxicology : Daphnia magna or algal growth inhibition tests assess aquatic toxicity .
Q. Key parameters :
- Half-life (t₁/₂) : Reported as >30 days for chlorinated derivatives in aqueous media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
